6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
CAS No.:
Cat. No.: VC16353953
Molecular Formula: C22H28ClNO6
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28ClNO6 |
|---|---|
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | (6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C22H28ClNO6/c1-5-14-11-20(26)28-17-13-18(16(23)12-15(14)17)29-19(25)9-7-6-8-10-24-21(27)30-22(2,3)4/h11-13H,5-10H2,1-4H3,(H,24,27) |
| Standard InChI Key | QLBNEIHEBILGMF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate features a chromenone backbone—a fused benzene and pyrone ring system—with substituents that enhance its reactivity and stability. The chromenone nucleus is substituted at position 6 with a chlorine atom, position 4 with an ethyl group, and position 7 with a hexanoate ester linked to a Boc-protected amine. This arrangement confers distinct electronic and steric properties, influencing its behavior in synthetic and biological contexts.
The Boc group () serves as a temporary protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The hexanoate ester () enhances lipophilicity, potentially improving membrane permeability in drug candidates.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.89 g/mol |
| Key Functional Groups | Chloro, Ethyl, Ester, Boc-Amine |
| Spectral Signatures | NMR, IR, MS |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of this compound involves sequential modifications to the chromenone scaffold. A representative pathway includes:
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Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one structure.
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Chlorination and Alkylation: Electrophilic substitution introduces the chloro and ethyl groups at positions 6 and 4, respectively.
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Esterification: Coupling the chromenol intermediate with 6-[(tert-butoxycarbonyl)amino]hexanoic acid using carbodiimide reagents (e.g., DCC) forms the ester bond.
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination | , DMF catalyst | Introduce Cl at position 6 |
| Alkylation | Ethyl bromide, | Ethyl group addition |
| Esterification | DCC, DMAP, anhydrous DCM | Couple hexanoic acid derivative |
Reactions are conducted under inert atmospheres (N) to prevent oxidation, with purification via silica gel chromatography.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
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-NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), Boc methyl groups (δ 1.4 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm).
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-NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm), and Boc quaternary carbon (δ 80 ppm).
Mass Spectrometry (MS):
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Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 449.1 ([M+H]), with fragments corresponding to Boc group loss (m/z 348.0) and chromenone cleavage (m/z 195.0).
Infrared Spectroscopy (IR):
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Strong absorption bands at 1740 cm (ester C=O), 1680 cm (amide C=O), and 1250 cm (C-O ester).
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s Boc-protected amine enables its use in peptide coupling reactions, where it serves as a building block for prodrugs or targeted therapeutics. For example, it may anchor cytotoxic agents to delivery vectors via hydrolyzable ester linkages.
Biological Activity Profiling
While direct pharmacological data remain undisclosed, structural analogs exhibit:
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Anticancer Activity: Chromenone derivatives inhibit topoisomerases and induce apoptosis.
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Antimicrobial Effects: Halogenated chromenones disrupt microbial cell membranes.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Chromenones
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